molecular formula C16H22N2O5S B2814559 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1234891-14-5

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2814559
CAS RN: 1234891-14-5
M. Wt: 354.42
InChI Key: HDDFURDUAXRAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One study focused on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, employing computational methods to develop unified pharmacophore models. This research contributes to understanding the binding mechanisms of cannabinoid receptor ligands, which can inform the development of new therapeutic agents (Shim et al., 2002).

Computational Quantum Chemical and Biological Studies

Another study provided a comprehensive computational quantum chemical (CQC), pharmacokinetic, and biological analysis of Uracil-5-Tertiary Sulfonamides, exploring their potential in various biological applications. Such studies are vital for the rational design of new drugs with improved efficacy and safety profiles (Gaurav & Krishna, 2021).

Enzyme Inhibitory Potential

Research on new sulfonamides having benzodioxane and acetamide moieties investigated their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. This work highlights the potential of such compounds in treating diseases related to enzyme dysfunction, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).

Synthesis and Biological Evaluation

Another area of research involves the synthesis and biological evaluation of analogues of robust and selective ligands for cannabinoid receptors, contributing to the development of potential therapeutic agents for managing pain and inflammation (Murineddu et al., 2006).

Antimicrobial and Antibacterial Agents

Several studies have synthesized and evaluated derivatives for their antimicrobial and antibacterial activities, indicating the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Khalid et al., 2016).

properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-24(20,21)18-8-6-12(7-9-18)10-17-16(19)15-11-22-13-4-2-3-5-14(13)23-15/h2-5,12,15H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDFURDUAXRAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.